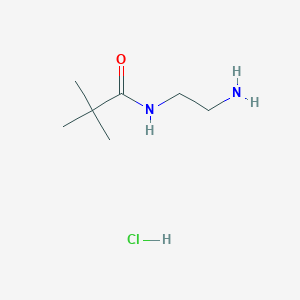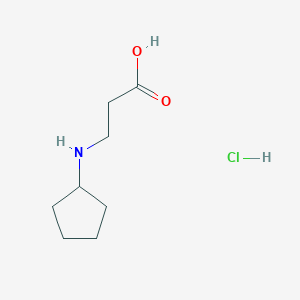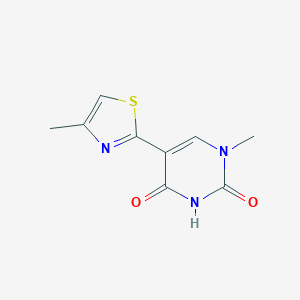
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride
Vue d'ensemble
Description
“N-(2-Aminoethyl) methacrylamide hydrochloride” is a monomer used for polymerization reactions. It can be used to synthesize polymers for nucleic acid complexation and polyplex formation .
Molecular Structure Analysis
The molecular structure of “N-(2-Aminoethyl) methacrylamide hydrochloride” has an empirical formula of C6H13ClN2O and a molecular weight of 164.63 .
Chemical Reactions Analysis
There’s a study discussing light-controlled radical polymerization, which could be relevant to the chemical reactions of "N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-Aminoethyl)acrylamide hydrochloride”, include a molecular weight of 150.61 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 2, and rotatable bond count of 3 .
Applications De Recherche Scientifique
Herbicide Development
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound related to the specified chemical, has been identified as herbicidally active against annual and perennial grasses, showing potential utility in forage legumes, certain turf grasses, and cultivated crops (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Alzheimer's Disease Research
Research has utilized compounds similar to N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride for diagnostic purposes in Alzheimer's disease. For instance, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative, facilitated the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in living patients (K. Shoghi-Jadid et al., 2002).
Chemical Synthesis and Material Science
In chemical synthesis, derivatives of the compound have been utilized to explore new synthetic pathways. For instance, amino substituted 1-oxa-3-azabutatrienium salts, involving compounds with similar structures, have been prepared, highlighting potential in synthetic chemistry applications (E. Müller et al., 1985).
Hydrogel Development for Biomedical Applications
Hydrogels exhibiting temperature- and pH-sensitive behavior were synthesized from well-defined triblock copolymers, indicating potential applications in drug delivery and tissue engineering. The copolymers included units with similar functional groups to N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride, underscoring the material's versatility in creating responsive biomedical materials (F. Xu, E. Kang, K. Neoh, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLAMOPEZCCWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2,2-dimethylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)
![2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1520251.png)





![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)


![4-[(1,3-Thiazolidin-4-yl)carbonyl]thiomorpholine hydrochloride](/img/structure/B1520266.png)
![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520270.png)
![4-bromo-N-[(4-methylphenyl)methyl]-N-propyl-1H-pyrrole-2-carboxamide](/img/structure/B1520271.png)